![molecular formula C18H16N2O2S B2711162 N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea CAS No. 339009-50-6](/img/structure/B2711162.png)

N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

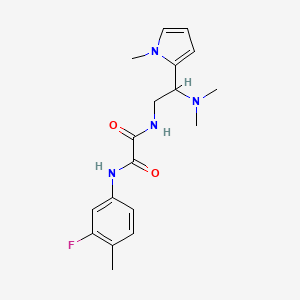

The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The exact synthetic route would depend on the available starting materials and the desired conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and thienyl groups), a urea group, and an ether linkage (in the benzyloxy group). These functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzyloxy group might undergo reactions typical of ethers, while the urea group could participate in reactions involving the carbonyl group or the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility could be affected by the polar urea group and the nonpolar aromatic rings .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

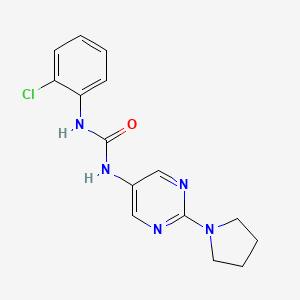

The compound has been evaluated for its antiproliferative effects against cancer cell lines. Researchers synthesized derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea and screened them against National Cancer Institute (NCI)-60 human cancer cell lines representing different cancer types. Some derivatives exhibited broad-spectrum antiproliferative activity .

Synthetic Organic Chemistry

The synthesis and characterization of N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea have been explored. The compound is obtained by base-induced dimerization of 3-benzyloxazolidin-2-one. Its X-ray structure reveals hydrogen-bonded dimers, forming a 14-membered ring. This work contributes to the understanding of heterocyclic rearrangements and structural features .

Benzyl Ether and Ester Synthesis

Interestingly, related compounds with benzyl moieties have been studied. For instance, 2-benzyloxy-1-methylpyridinium triflate has emerged as a mild and convenient reagent for synthesizing benzyl ethers and esters. While not directly the same compound, this research sheds light on benzyl functional group transformations .

Plant Growth Regulation

Although not directly related to N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea, studies on related urea derivatives like thidiazuron (TDZ) have explored their effects on plant growth regulation. TDZ, which contains a similar urea moiety, has been investigated for its role in cytokinin-like activity and tissue culture applications .

Medicinal Chemistry

Researchers have synthesized and evaluated 1-phenyl-3-(3-thiophenyl)urea derivatives as potential cannabinoid receptor type 1 (CB1) modulators. These derivatives were found to attenuate cocaine-seeking behavior, highlighting their potential therapeutic relevance .

Molecular Sieves-Assisted Synthesis

A novel series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases were synthesized using molecular sieves and sonication. Although not directly the same compound, this work demonstrates the versatility of related benzyloxy-substituted derivatives .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-phenyl-3-(3-phenylmethoxythiophen-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-18(19-15-9-5-2-6-10-15)20-17-16(11-12-23-17)22-13-14-7-3-1-4-8-14/h1-12H,13H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNXFTMMNXDMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)

![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)